molecular formula C19H24N2O4 B2645018 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea CAS No. 1172963-88-0

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

Cat. No.: B2645018
CAS No.: 1172963-88-0
M. Wt: 344.411
InChI Key: LQFYZMOVAWNHSB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is a urea derivative featuring two distinct aromatic substituents: a 2,3-dimethoxyphenyl group and a 2-(3,5-dimethylphenoxy)ethyl group. The compound’s molecular formula is C₁₉H₂₄N₂O₄, with a molecular weight of 344.41 g/mol. The 2,3-dimethoxyphenyl moiety contributes electron-donating methoxy groups, while the 3,5-dimethylphenoxyethyl chain introduces steric bulk and moderate lipophilicity.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13-10-14(2)12-15(11-13)25-9-8-20-19(22)21-16-6-5-7-17(23-3)18(16)24-4/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFYZMOVAWNHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)NC2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This can be achieved by reacting 3,5-dimethylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The intermediate is then coupled with 2,3-dimethoxyphenyl isocyanate to form the final product. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Substituents on Aryl Groups Key Functional Groups Potential Activity
This compound C₁₉H₂₄N₂O₄ 344.41 2,3-dimethoxy; 3,5-dimethyl Urea Hypothetical CNS agent
1-(3,5-Dichlorophenyl)-3-(benzodiazepinyl)urea C₂₃H₁₉Cl₂N₅O₂ 484.34 3,5-dichloro; benzodiazepine Urea CNS activity (e.g., anxiolytic)
Dichloro[η⁵-urea-substituted]rhodium complex Rhodium complex N/A 3,5-bis(trifluoromethyl) Urea, Rhodium Catalytic/Medicinal
M100907 C₂₁H₂₆FNO₃ 359.44 2,3-dimethoxy; 4-fluorophenethyl Piperidine methanol Serotonin antagonist

Key Observations:

Substituent Effects: The 2,3-dimethoxy group in the target compound enhances solubility compared to 3,5-dichlorophenyl () but reduces lipophilicity relative to 3,5-bis(trifluoromethyl)phenyl (). The 3,5-dimethylphenoxyethyl chain introduces moderate steric hindrance, contrasting with the benzodiazepine moiety in , which likely confers sedative properties .

Functional Group Impact: Urea vs. Piperidine Methanol: While M100907 () shares the 2,3-dimethoxyphenyl group, its piperidine methanol scaffold enables serotonin receptor antagonism. The target compound’s urea group may instead facilitate hydrogen bonding with polar enzyme pockets .

Physicochemical Properties :

  • The target compound’s logP (estimated ~2.8) is lower than the dichlorophenyl analog (, logP ~3.5) due to reduced halogen content, favoring aqueous solubility but limiting membrane permeability .
  • Methoxy groups may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is an organic compound belonging to the class of ureas. Its unique structure, characterized by the presence of both dimethoxy and dimethyl groups, suggests potential biological activity that merits investigation. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 1-(2,3-dimethoxyphenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea. Below is its molecular structure:

PropertyValue
Molecular FormulaC19H24N2O4
Molecular Weight344.41 g/mol
InChI KeyInChI=1S/C19H24N2O4/c1-13-10-14(2)12-15(11-13)25-9-8-20-19(22)21-16-6-5-7-17(23-3)18(16)24-4/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,22)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of dimethoxy and dimethyl groups enhances its chemical reactivity and potential for binding to biological targets.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing various physiological processes.

Anticancer Activity

Preliminary studies suggest potential anticancer properties. Compounds in the urea class have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : Laboratory studies have shown that related compounds can inhibit cancer cell lines at micromolar concentrations. Further research is needed to determine the efficacy of this compound in similar assays.
  • Animal Models : Although specific animal studies on this compound are not available, related urea derivatives have been tested for anti-inflammatory and analgesic effects in vivo.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureBiological Activity
1-(2,3-Dimethoxyphenyl)-3-(2-phenoxyethyl)ureaStructureModerate anticancer activity
1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylphenoxy)ethyl)ureaStructureAntioxidant properties reported

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